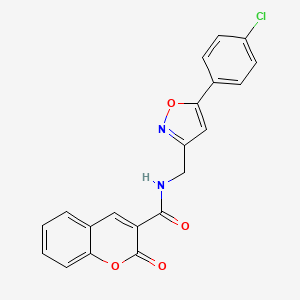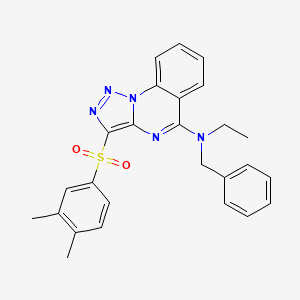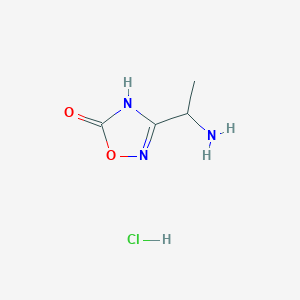
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid” is a type of organic compound known as a phenylpropenoic acid. These compounds contain a phenyl group attached to a propenoic acid group (a three-carbon chain with a double bond and a carboxylic acid group). In this case, one of the phenyl groups is substituted with two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-carbon chain forming the backbone, with a phenyl group and a 3,4-difluorophenyl group attached to the central carbon atom, and a carboxylic acid group attached to the end carbon atom .Chemical Reactions Analysis
As an organic acid, this compound would be expected to undergo reactions typical of carboxylic acids, such as acid-base reactions, esterification, and decarboxylation. The presence of the phenyl and 3,4-difluorophenyl groups could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could influence its solubility and boiling/melting points .Applications De Recherche Scientifique
Palladium-Catalyzed Coupling Reactions
One of the applications involves palladium-catalyzed decarboxylative coupling reactions, where compounds like 2-octynoic acid and phenylpropiolic acid are used with a variety of aryl halides to achieve high reactivities and functional group tolerance (Moon, Jang, & Lee, 2009). This showcases the compound's utility in synthesizing complex organic molecules.
Structural Investigation
Research has also focused on structural investigations using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Such studies provide insights into molecular conformations and intermolecular interactions, enhancing our understanding of molecular stability and reactivity (Venkatesan et al., 2016).
Nonlinear Optical Properties
The compound's variants have been analyzed for their nonlinear optical properties using density functional theory. This research identifies potential applications in the development of materials for optical devices, highlighting significant hyperpolarizability that suggests suitability for future studies of nonlinear optical phenomena (Sheena Mary et al., 2014).
Fluorescence Probes Development
Another application involves the design and synthesis of novel fluorescence probes for detecting reactive oxygen species, demonstrating the compound's relevance in biological and chemical applications (Setsukinai et al., 2003). These probes enable the differentiation and specific detection of various reactive oxygen species, contributing to studies on their roles in biological processes.
Molecular Crystals with Stable Photoluminescence
The compound has been utilized in synthesizing organic molecular crystals with highly stable photoluminescence, indicating its potential in creating materials for optoelectronic applications (Zhestkij et al., 2021). Such materials could have significant implications for display technologies and lighting applications.
Safety and Hazards
Orientations Futures
The study of phenylpropenoic acid derivatives is a potentially interesting area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve the synthesis of various derivatives, including “(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid”, and testing their biological activity .
Propriétés
IUPAC Name |
(E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O2/c16-13-7-6-11(8-14(13)17)12(9-15(18)19)10-4-2-1-3-5-10/h1-9H,(H,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCAKPXQDNQYJW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-difluorophenyl)-3-phenylprop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2743892.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)


![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2743903.png)







